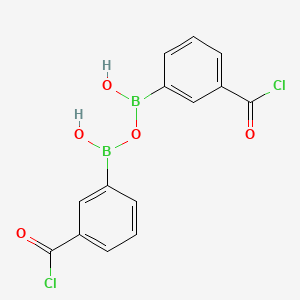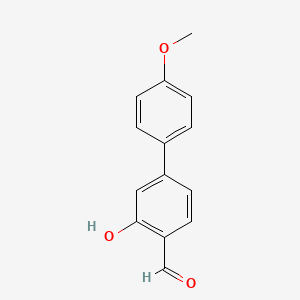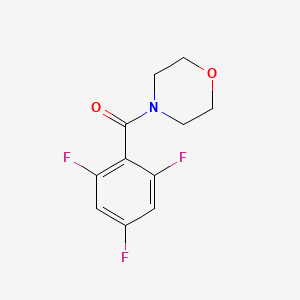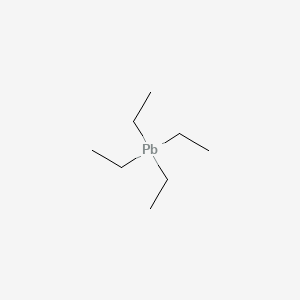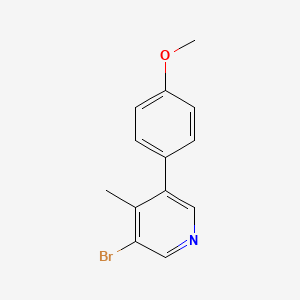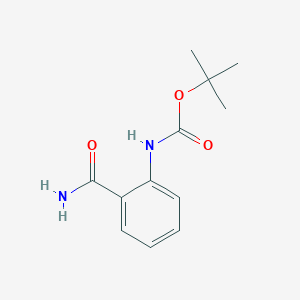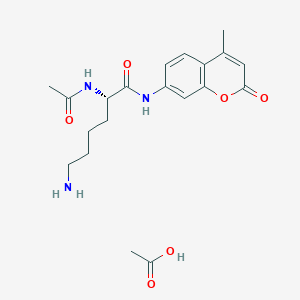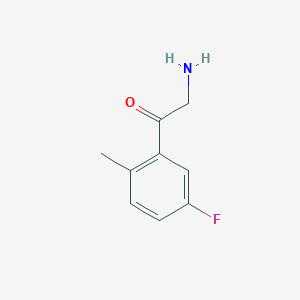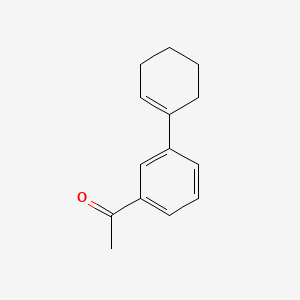
1-(3-Cyclohexenylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclohexenylphenyl)ethanone, or 1-(3-CPE), is an organic compound containing a cyclohexenyl group and a phenyl group attached to an ethanone. It is a colorless solid that is insoluble in water and has a melting point of approximately 110-112 °C. It is a versatile compound with a wide range of applications, including synthetic organic chemistry, biochemical and physiological research, and laboratory experiments.
Aplicaciones Científicas De Investigación
1-(3-Cyclohexenylphenyl)ethanone has a diverse range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450, and to investigate the biochemical and physiological effects of various compounds.
Mecanismo De Acción
1-(3-Cyclohexenylphenyl)ethanone acts as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, preventing it from catalyzing its reactions. This inhibition of cytochrome P450 can be used to study the mechanism of action of various compounds and to investigate the effects of drug-drug interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, as well as other enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the uptake of certain drugs, such as morphine, and to reduce the activity of certain transporters, such as P-glycoprotein. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyclohexenylphenyl)ethanone is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to study the mechanism of action of various compounds and to investigate the effects of drug-drug interactions. However, it is important to note that 1-(3-CPE) is an inhibitor of cytochrome P450, and thus its use in laboratory experiments may result in unintended inhibition of other enzymes or transporters.
Direcciones Futuras
1-(3-Cyclohexenylphenyl)ethanone has a wide range of applications in scientific research, and its use is likely to continue to grow. Future research may focus on developing new synthetic methods for the production of 1-(3-CPE) and exploring its potential applications in drug discovery and development. In addition, further research may focus on understanding the mechanism of action of 1-(3-CPE) and its effects on various biochemical and physiological processes. Finally, future research may explore the potential of 1-(3-CPE) as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
1-(3-Cyclohexenylphenyl)ethanone is synthesized through a two-step process. The first step involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of a base, such as triethylamine, to form a Grignard reagent. The second step involves the addition of the Grignard reagent to a phenylacetaldehyde in the presence of a base, such as triethylamine, to form this compound.
Propiedades
IUPAC Name |
1-[3-(cyclohexen-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5-6,8-10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMOYQMRITBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


